

Navigating Thiol Modifications in Peptide Synthesis: A Guide to Fmoc-Protected Cysteamine Analogues

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Compound of Interest

Compound Name: *Fmoc-2-aminoethanethioic S-acid*

Cat. No.: B12312657

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Introduction: Deciphering "Fmoc-2-aminoethanethioic S-acid" and its Practical Surrogates

In the landscape of peptide synthesis and bioconjugation, the introduction of thiol functionalities is a critical step for a myriad of applications, including the formation of disulfide bridges, site-specific labeling, and surface immobilization. The query for "**Fmoc-2-aminoethanethioic S-acid**" points to a desire for an N-terminally Fmoc-protected 2-aminoethanethiol building block. However, this nomenclature is not standard within chemical catalogs, and a commercially available compound with this exact name and a corresponding CAS number is not readily found.

The inherent reactivity of the free thiol group, particularly its susceptibility to oxidation, necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS).

Consequently, researchers in this field rely on S-protected derivatives to introduce the 2-aminoethylthiol moiety. This guide will focus on the most common and commercially accessible surrogates for the requested compound: Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH). While these are cysteine derivatives and thus contain a carboxyl group, they are the standard reagents used to incorporate a protected thiol into a peptide chain.

This technical guide provides a comprehensive overview of the CAS numbers, commercial suppliers, chemical structures, and a detailed experimental protocol for the deprotection of the widely used S-trityl group.

Core Building Blocks: Identification and Sourcing

The two most prevalent and reliable building blocks for introducing a protected thiol group in Fmoc-based peptide synthesis are Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.

N- α -Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH)

The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine. Its removal is typically achieved under acidic conditions, often concurrently with the cleavage of the peptide from the resin.

- CAS Number: 103213-32-7[1][2][3]
- Molecular Formula: C₃₇H₃₁NO₄S
- Molecular Weight: 585.71 g/mol

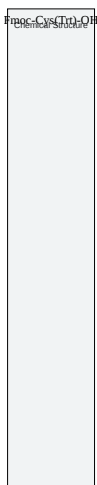
N- α -Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)

The acetamidomethyl (Acm) group is stable to the standard acidic conditions used for peptide cleavage from the resin. This orthogonality allows for selective deprotection of the Acm group while the peptide remains on the solid support or after cleavage, enabling strategies for regioselective disulfide bond formation.

- CAS Number: 86060-81-3[4]

- Molecular Formula: C₂₁H₂₂N₂O₅S
- Molecular Weight: 414.47 g/mol

Chemical Structures of Key Protected Cysteine Derivatives



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Caption: Chemical structures of Fmoc-S-trityl-L-cysteine and Fmoc-S-acetamidomethyl-L-cysteine.

Commercial Suppliers

A wide range of chemical suppliers offer high-purity Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for research and development purposes. The following table provides a non-exhaustive list of reputable vendors.

Supplier	Product Name	CAS Number
For Fmoc-Cys(Trt)-OH		
Sigma-Aldrich	Fmoc-Cys(Trt)-OH	103213-32-7
Aapptec	Fmoc-Cys(Trt)-OH	103213-32-7[5]
Chem-Impex	Fmoc-S-trityl-L-cysteine	103213-32-7
LookChem	FMOC-S-trityl-L-cysteine	103213-32-7[1]
Hangzhou Leap Chem	FMOC-S-trityl-L-cysteine	103213-32-7[6]
Shenzhen Nexconn	FMOC-S-trityl-L-cysteine	103213-32-7[2]
ChemicalBook	FMOC-S-trityl-L-cysteine	103213-32-7[3]
For Fmoc-Cys(Acm)-OH		
Sigma-Aldrich	Fmoc-Cys(Acm)-OH	86060-81-3
Aapptec	Fmoc-Cys(Acm)-OH	86060-81-3[4]
Chem-Impex	Fmoc-S-acetamidomethyl-L-cysteine	86060-81-3[7]
MedChemExpress	Fmoc-Cys(Acm)-OH	86060-81-3[8]
Advanced ChemTech	Fmoc-Cys(ACM)-OH	86060-81-3[9]
Thistle Scientific	Fmoc-Cys (Acm)-OH	86060-81-3

Experimental Protocol: Deprotection of the S-Trityl Group

The removal of the S-trityl group is a critical step to liberate the free thiol for subsequent reactions. This is typically performed in a strong acidic environment, often combined with scavengers to prevent the re-attachment of the trityl cation to sensitive residues like tryptophan.

Objective: To deprotect the S-trityl group from a cysteine-containing peptide on a solid support.

Materials:

- Peptide-resin with S-trityl protected cysteine.
- Trifluoroacetic acid (TFA).
- Triisopropylsilane (TIPS) as a scavenger.
- Dichloromethane (DCM) for washing.
- A reaction vessel suitable for solid-phase synthesis.

Step-by-Step Methodology:

- Resin Preparation:
 - Swell the peptide-resin in DCM for 30 minutes.
 - Drain the DCM from the reaction vessel.
- Deprotection Cocktail Preparation:
 - In a fume hood, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIPS. For peptides containing trityl-protected side chains, the inclusion of TIPS is crucial.
 - Causality: TFA is a strong acid that cleaves the acid-labile trityl group. TIPS acts as a scavenger, irreversibly reacting with the liberated trityl cation to prevent side reactions.
- Cleavage and Deprotection Reaction:
 - Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

- Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence.
- Peptide Precipitation and Isolation:
 - Filter the resin and collect the filtrate containing the deprotected peptide.
 - Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
 - Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
 - Collect the precipitated peptide by centrifugation.
 - Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
 - Dry the peptide under vacuum.
- Validation:
 - Confirm the successful deprotection and the integrity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

S-Trityl Deprotection Workflow

Caption: Workflow for the deprotection of the S-trityl group from a peptide on a solid support.

Conclusion

While a direct commercial source for "**Fmoc-2-aminoethanethioic S-acid**" is not apparent, the functional requirement for a protected 2-aminoethylthiol building block in peptide synthesis is effectively met by the widely available and well-characterized Fmoc-S-trityl-L-cysteine and Fmoc-S-acetamidomethyl-L-cysteine. Understanding the properties of their respective S-protecting groups, the trityl and acetamidomethyl, is key to designing a successful synthetic strategy. The choice between the acid-labile trityl group and the more stable AcM group will depend on the specific requirements of the target peptide, particularly if orthogonal

deprotection is necessary for forming complex disulfide bridges. This guide provides the foundational knowledge for sourcing these critical reagents and implementing a reliable deprotection protocol for the commonly used S-trityl group, empowering researchers to confidently incorporate thiol functionalities into their peptide structures.

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